Plasma Exposure of Curcumin Sulfate as a Bioavailability Marker: A 20 ng/mL Differential vs. Unformulated Curcumin
In a randomized, double-blind, crossover human study, plasma levels of curcumin sulfate were quantified as a key marker of systemic bioavailability. The use of a novel liquid droplet micromicellar formulation (CLDM) resulted in a mean plasma curcumin sulfate concentration of approximately 20 ng/mL at 1.5 hours post-dose [1][2]. In contrast, the same 400 mg dose of unformulated 95% curcumin powder produced plasma curcumin sulfate levels near the baseline of detection [1][2]. This demonstrates that curcumin sulfate formation is a direct and sensitive indicator of enhanced curcumin absorption from an advanced formulation.
| Evidence Dimension | Plasma concentration of curcumin sulfate |
|---|---|
| Target Compound Data | ~20 ng/mL |
| Comparator Or Baseline | Unformulated 95% curcumin powder |
| Quantified Difference | Levels for unformulated curcumin were near baseline (approximately 0 ng/mL), representing a >20 ng/mL difference. |
| Conditions | Randomized, crossover, double-blind, comparator-controlled pharmacokinetic study in 12 healthy adults; plasma analyzed by LC-MS/MS 1.5 h after a single 400 mg oral dose. |
Why This Matters
This quantitative difference directly proves the utility of curcumin sulfate as a plasma biomarker for assessing and comparing the bioavailability of curcumin formulations, making its analytical reference standard essential for any bioavailability study.
- [1] Stohs, S. J., Ji, J., Bucci, L. R., & Preuss, H. G. (2018). A Comparative Pharmacokinetic Assessment of a Novel Highly Bioavailable Curcumin Formulation with 95% Curcumin: A Randomized, Double-Blind, Crossover Study. Journal of the American College of Nutrition, 37(1), 51-59. View Source
- [2] QxMD. (2018). Abstract of Stohs et al., 2018. A Comparative Pharmacokinetic Assessment of a Novel Highly Bioavailable Curcumin Formulation with 95% Curcumin: A Randomized, Double-Blind, Crossover Study. View Source
